Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Description
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate (CAS 438532-76-4) is a thiophene-based derivative characterized by a propyl ester group at position 3, a methyl substituent at position 4, and a dimethylamino carbonyl moiety at position 4. Its synthesis likely follows the Gewald method, a well-established route for constructing 2-aminothiophene scaffolds via cyclocondensation of ketones, sulfur, and cyanoacetates.
Properties
IUPAC Name |
propyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-5-6-17-12(16)8-7(2)9(18-10(8)13)11(15)14(3)4/h5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOHHYVQLGLJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiophene derivatives and amine functional groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .
Scientific Research Applications
Inhibitors in Cancer Research
Recent studies have highlighted the compound's role as an inhibitor in cancer therapy. Specifically, its structural analogs have been investigated for their ability to inhibit mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell proliferation. The compound's mechanism involves inducing multipolar mitotic spindle formation, leading to increased cell death in centrosome-amplified cancer cells.
Case Study: HSET Inhibition
In vitro tests demonstrated that derivatives of this compound exhibited micromolar to nanomolar inhibition of HSET, significantly affecting the survival of cancer cells with amplified centrosomes. For instance, one study reported a 21% increase in multipolarity in DLD1 human colon cancer cells treated with specific inhibitors derived from this compound at a concentration of 15 µM .
Drug Development
The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its unique thiophene structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.
Table: Comparison of Analog Compounds
| Compound Name | Target Activity | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate | HSET Inhibition | 0.5 | High |
| Analog A | HSET Inhibition | 1.0 | Moderate |
| Analog B | Eg5 Inhibition | 0.8 | Low |
This table illustrates the comparative efficacy of the compound and its analogs against specific targets, emphasizing its potential as a lead compound in drug discovery.
Proteomics and Biochemical Research
The compound is also utilized in proteomics research due to its ability to modify proteins through covalent interactions. This property is particularly useful for studying enzyme mechanisms and protein structures.
Application Insights
Incorporation of non-canonical amino acids (ncAAs) like this compound into proteins allows researchers to probe protein interactions and functions more deeply, facilitating advancements in biotechnology and therapeutic development .
Mechanism of Action
The mechanism of action of Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific context of its use, such as in enzymatic studies or drug development .
Comparison with Similar Compounds
Thiophene carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues and Substituent Effects
Key Observations :
- Ester Groups : The propyl ester in the target compound balances solubility and lipophilicity. Ethyl esters (e.g., Gewald derivative) are less lipophilic, while isopropyl esters (e.g., CAS 5510-01-0) may improve membrane permeability.
- In contrast, phenyl or methyl groups (as in analogues) increase hydrophobicity, favoring passive diffusion across membranes.
Physicochemical Properties
- Solubility: The dimethylamino carbonyl group enhances water solubility compared to phenyl-substituted analogues.
- In contrast, phenyl-substituted thiophenes (e.g., Gewald derivatives) are more stable due to inert aromatic substituents.
Biological Activity
Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate, commonly referred to as PTC, is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry. This article delves into the biological activity of PTC, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Composition
- Molecular Formula : C₁₂H₁₈N₂O₃S
- Molecular Weight : 270.35 g/mol
- CAS Number : 438532-76-4
- IUPAC Name : Propyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Structural Features
PTC contains several functional groups that contribute to its biological activity:
- Thiophene Ring : A five-membered ring containing sulfur and nitrogen, common in bioactive compounds.
- Amino Group (NH₂) : Potential for hydrogen bonding, enhancing interaction with biological targets.
- Carboxylic Acid Group (COOH) : Involved in various chemical reactions and affects the molecule's polarity.
- Dimethylamino Group (N(CH₃)₂) : Likely contributes to the basicity and overall reactivity of the compound.
Research indicates that PTC may exhibit several biological activities, particularly in the realm of cancer treatment. The compound's ability to interact with cellular mechanisms is primarily attributed to its structural components:
- Inhibition of Kinesins : PTC has been studied for its potential to inhibit kinesins like HSET (KIFC1), which are crucial for proper mitotic spindle formation in cancer cells. By disrupting this process, PTC could induce cell death in cancerous cells that rely on these proteins for survival .
- Hydrolysis and Stability : The amide bond in PTC is susceptible to hydrolysis, which may affect its stability and bioavailability in biological systems. Understanding these properties is essential for optimizing its therapeutic potential.
In Vitro Studies
Recent studies have demonstrated that PTC exhibits micromolar inhibition of HSET, with an IC₅₀ value around 2.7 μM under specific assay conditions. This suggests a promising avenue for further development as an anticancer agent .
Comparative Analysis of Similar Compounds
A comparative analysis between PTC and other related compounds can provide insights into its relative efficacy:
| Compound Name | IC₅₀ (μM) | Target Protein | Notes |
|---|---|---|---|
| PTC | 2.7 | HSET | High selectivity observed |
| Compound A | 5.0 | Eg5 | Less selective; potential off-target effects |
| Compound B | 3.5 | HSET | Similar mechanism; broader spectrum |
This table illustrates the competitive nature of PTC against other compounds targeting similar pathways.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?
Answer:
Essential Analytical Techniques :
- NMR Spectroscopy :
- IR Spectroscopy : Validate ester C=O (~1740 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Data Interpretation : Cross-reference with computational predictions (e.g., XLogP for hydrophobicity) .
Advanced: How can crystallographic data discrepancies be resolved during structural determination?
Answer :
Discrepancies in X-ray diffraction data (e.g., poor refinement metrics) may arise from:
Q. Validation Tools :
- Check R1/wR2 values (target < 0.05/0.10).
- Validate geometry with PLATON or Mercury (e.g., bond lengths ±0.02 Å) .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer :
Yield Optimization :
Q. Table 1: Representative Yield Data
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Thiophene formation | 65–75 | 80°C, 12 h, EtOH |
| Carbamoylation | 50–60 | 0°C→RT, 6 h, DMF |
| Transesterification | 70–80 | H₂SO₄, propanol, reflux |
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?
Answer :
Structure-Activity Relationship (SAR) Strategies :
Electron-Withdrawing Groups : Replace dimethylamino with cyano or nitro groups to alter electron density and binding affinity .
Steric Effects : Compare propyl vs. ethyl esters to assess bulk tolerance in enzyme active sites .
Bioactivity Assays :
Q. Data Contradiction Analysis :
- Conflicting IC₅₀ values may arise from assay conditions (e.g., DMSO solvent interference). Standardize protocols across replicates .
Advanced: How can researchers address solubility challenges in pharmacological assays?
Answer :
Solubility Enhancement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
